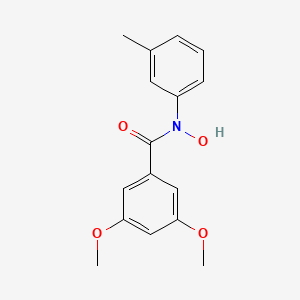
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- is a chemical compound with the molecular formula C22H20O4 and a molecular weight of 348.39 . This compound is a derivative of chrysenediol, featuring two acetate groups attached to the 1 and 2 positions of the tetrahydro-chrysenediol structure. It is known for its unique stereochemistry, with the (1S,2S) configuration.
Vorbereitungsmethoden
The synthesis of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be achieved through various synthetic routes. One common method involves the acetylation of 1,2,3,4-tetrahydro-1,2-chrysenediol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the acetyl groups being introduced at the 1 and 2 positions of the diol.
Analyse Chemischer Reaktionen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups, regenerating the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- involves its interaction with specific molecular targets and pathways. The acetate groups can be hydrolyzed to release the active diol, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- can be compared with similar compounds such as:
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, trans-: This compound has a similar tetrahydro structure but differs in the aromatic ring system and stereochemistry.
1,2-Naphthalenediol, 1,2,3,4-tetrahydro-, cis-: Another stereoisomer with different spatial arrangement of atoms.
1,2,4-Butanetriol: Similar in having multiple hydroxyl groups but differs in the carbon chain length and structure.
The uniqueness of 1,2-Chrysenediol, 1,2,3,4-tetrahydro-, 1,2-diacetate, (1S,2S)- lies in its specific stereochemistry and the presence of acetate groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
80433-91-6 |
|---|---|
Molekularformel |
C22H20O4 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[(1S,2S)-1-acetyloxy-1,2,3,4-tetrahydrochrysen-2-yl] acetate |
InChI |
InChI=1S/C22H20O4/c1-13(23)25-21-12-11-19-18-8-7-15-5-3-4-6-16(15)17(18)9-10-20(19)22(21)26-14(2)24/h3-10,21-22H,11-12H2,1-2H3/t21-,22-/m0/s1 |
InChI-Schlüssel |
UWMIFMGEZWMYAJ-VXKWHMMOSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCC2=C([C@@H]1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Kanonische SMILES |
CC(=O)OC1CCC2=C(C1OC(=O)C)C=CC3=C2C=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-1-Benzopyran-2-one, 3-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]-](/img/structure/B14433433.png)
![4-[(1-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14433440.png)
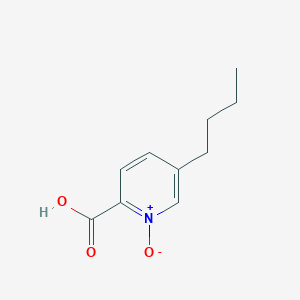
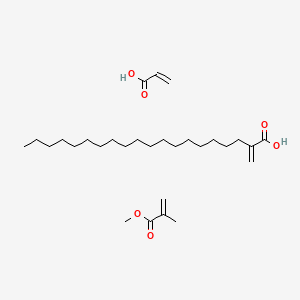
![9-Propoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14433450.png)
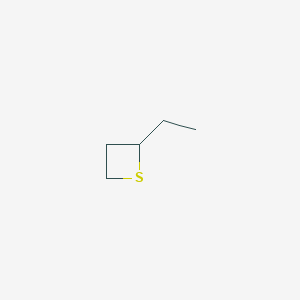
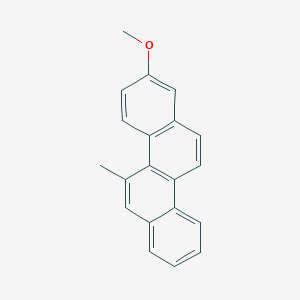
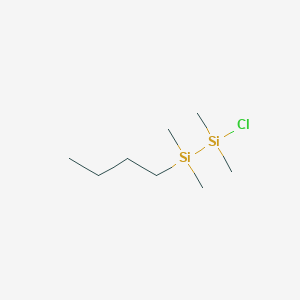
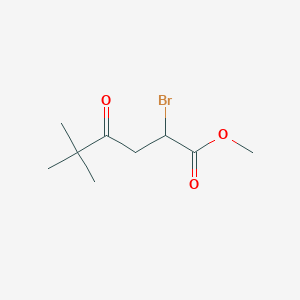
![2-([1,1'-Biphenyl]-4-yl)-3,4-dihydrophenanthrene](/img/structure/B14433475.png)
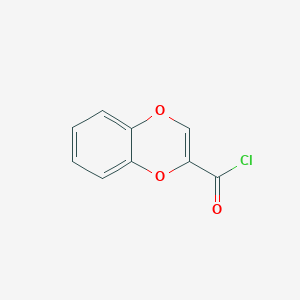
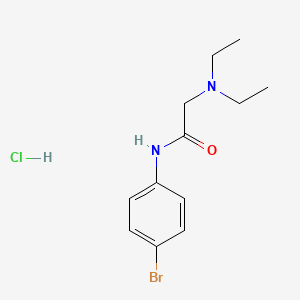
![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]-2-phenylacetamide](/img/structure/B14433488.png)
